molecular formula C7H7BrN2O B1329827 (2-Bromophenyl)urea CAS No. 13114-90-4

(2-Bromophenyl)urea

Cat. No. B1329827
Key on ui cas rn: 13114-90-4
M. Wt: 215.05 g/mol
InChI Key: QXEDXIJDCOADGG-UHFFFAOYSA-N
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Patent
US06211373B1

Procedure details

The urea was synthesized from 2-(2-thiophene sulfonyl amino) aniline(1 mmol) and 2-bromo phenyl isocyanate(1 mmol) by general Method B. It was purified by dilution with methylene chloride and precipitation with hexane. Filtering afforded the desired compound(0.29 g, 64%). EI-MS m/z 450(M−H)−.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
S1C=CC=C1S([NH:9]C1C=CC=CC=1N)(=O)=O.[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]=[C:25]=[O:26]>>[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[NH:24][C:25](=[O:26])[NH2:9]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)NC1=C(N)C=CC=C1
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was purified by dilution with methylene chloride and precipitation with hexane
FILTRATION
Type
FILTRATION
Details
Filtering

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)NC(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 134.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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